molecular formula C20H23NO6S B11644796 Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11644796
M. Wt: 405.5 g/mol
InChI Key: ZYCNBDPNPUBVPR-UHFFFAOYSA-N
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Description

Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzoyl chloride with diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the 2-ethoxyphenylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H23NO6S

Molecular Weight

405.5 g/mol

IUPAC Name

diethyl 5-[(2-ethoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H23NO6S/c1-5-25-14-11-9-8-10-13(14)17(22)21-18-15(19(23)26-6-2)12(4)16(28-18)20(24)27-7-3/h8-11H,5-7H2,1-4H3,(H,21,22)

InChI Key

ZYCNBDPNPUBVPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC

Origin of Product

United States

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